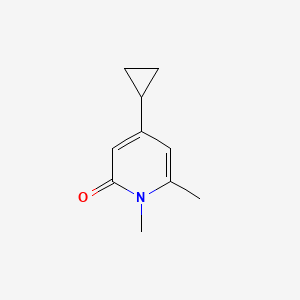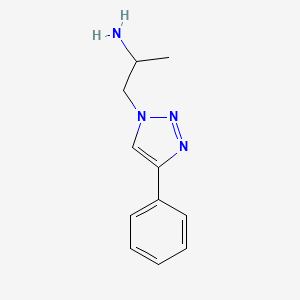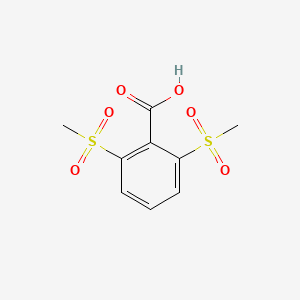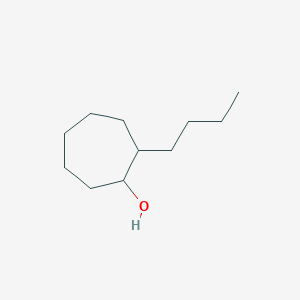
4-Cyclopropyl-1,6-dimethyl-1,2-dihydropyridin-2-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-Cyclopropyl-1,6-dimethyl-1,2-dihydropyridin-2-one is a heterocyclic compound that belongs to the class of dihydropyridines. This compound is characterized by a cyclopropyl group and two methyl groups attached to a dihydropyridinone ring. Dihydropyridines are known for their broad-spectrum biological and synthetic importance, making them valuable in various fields such as pharmaceuticals, agrochemicals, and materials science .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Cyclopropyl-1,6-dimethyl-1,2-dihydropyridin-2-one can be achieved through multicomponent reactions, such as the Hantzsch reaction. This reaction typically involves the condensation of an aldehyde, a β-ketoester, and ammonia or an amine under acidic or basic conditions . The reaction conditions often include heating in an appropriate solvent, such as ethanol or acetic acid, to facilitate the formation of the dihydropyridine ring.
Industrial Production Methods
Industrial production of this compound may involve optimized versions of the Hantzsch reaction, utilizing continuous flow reactors to enhance yield and efficiency. Catalysts such as europium (III) chloride hexahydrate can be employed to improve reaction rates and selectivity .
Chemical Reactions Analysis
Types of Reactions
4-Cyclopropyl-1,6-dimethyl-1,2-dihydropyridin-2-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form pyridine derivatives.
Reduction: Reduction reactions can convert the dihydropyridine ring to a fully saturated piperidine ring.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at the cyclopropyl and methyl groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Reagents like halogens, alkyl halides, and nucleophiles (e.g., amines, thiols) are employed under various conditions.
Major Products Formed
Oxidation: Pyridine derivatives.
Reduction: Piperidine derivatives.
Substitution: Various substituted dihydropyridines and piperidines.
Scientific Research Applications
4-Cyclopropyl-1,6-dimethyl-1,2-dihydropyridin-2-one has several scientific research applications:
Chemistry: Used as a building block in the synthesis of complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a precursor for the development of pharmaceuticals, particularly calcium channel blockers used in the treatment of cardiovascular diseases.
Industry: Utilized in the production of agrochemicals and functional materials.
Mechanism of Action
The mechanism of action of 4-Cyclopropyl-1,6-dimethyl-1,2-dihydropyridin-2-one involves its interaction with molecular targets such as calcium channels. The compound can modulate the activity of these channels, leading to effects on cellular processes such as muscle contraction and neurotransmission. The pathways involved include the inhibition of calcium influx, which can reduce vascular smooth muscle contraction and lower blood pressure .
Comparison with Similar Compounds
Similar Compounds
Nifedipine: A well-known calcium channel blocker with a similar dihydropyridine structure.
Amlodipine: Another calcium channel blocker used in the treatment of hypertension and angina.
Felodipine: A dihydropyridine derivative with antihypertensive properties.
Uniqueness
4-Cyclopropyl-1,6-dimethyl-1,2-dihydropyridin-2-one is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of the cyclopropyl group can influence the compound’s reactivity and interaction with molecular targets, making it a valuable scaffold for drug development and other applications .
Properties
Molecular Formula |
C10H13NO |
|---|---|
Molecular Weight |
163.22 g/mol |
IUPAC Name |
4-cyclopropyl-1,6-dimethylpyridin-2-one |
InChI |
InChI=1S/C10H13NO/c1-7-5-9(8-3-4-8)6-10(12)11(7)2/h5-6,8H,3-4H2,1-2H3 |
InChI Key |
BPRAZRXMRJWGOH-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=CC(=O)N1C)C2CC2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![Pentyl[1-(pyridin-4-YL)ethyl]amine](/img/structure/B13247544.png)

![2-{4-[(Cyclopropylmethyl)amino]phenyl}acetonitrile](/img/structure/B13247556.png)
![1-Butyl-4-chloro-1H-pyrazolo[3,4-d]pyrimidine](/img/structure/B13247562.png)

![1-[1-(Aminomethyl)cyclobutyl]propan-2-one hydrochloride](/img/structure/B13247578.png)



![3-[[(Cyanomethyl)amino]sulfonyl]benzoic acid](/img/structure/B13247599.png)

![1-[(4-Bromo-2-fluorophenyl)imino]-1lambda6-thiolan-1-one](/img/structure/B13247612.png)
![2-({1-[4-(Methylsulfanyl)phenyl]ethyl}amino)propan-1-ol](/img/structure/B13247614.png)

